N-(3-chloro-4-propoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine N-(3-chloro-4-propoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16755975
InChI: InChI=1S/C13H17ClN4O/c1-3-6-19-12-5-4-10(7-11(12)14)8-15-13-16-9(2)17-18-13/h4-5,7H,3,6,8H2,1-2H3,(H2,15,16,17,18)
SMILES:
Molecular Formula: C13H17ClN4O
Molecular Weight: 280.75 g/mol

N-(3-chloro-4-propoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

CAS No.:

Cat. No.: VC16755975

Molecular Formula: C13H17ClN4O

Molecular Weight: 280.75 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-propoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine -

Specification

Molecular Formula C13H17ClN4O
Molecular Weight 280.75 g/mol
IUPAC Name N-[(3-chloro-4-propoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C13H17ClN4O/c1-3-6-19-12-5-4-10(7-11(12)14)8-15-13-16-9(2)17-18-13/h4-5,7H,3,6,8H2,1-2H3,(H2,15,16,17,18)
Standard InChI Key CKQHWBQWVFQPOM-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=C(C=C1)CNC2=NNC(=N2)C)Cl

Introduction

Structural and Molecular Characteristics

Core Triazole Framework

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The methyl group at position 3 introduces steric and electronic modifications, while the benzylamine substituent at position 5 extends the molecule’s conjugation and functional versatility .

Substituent Effects

  • 3-Methyl Group: Enhances hydrophobic interactions and stabilizes the triazole ring through electron-donating effects.

  • 5-Benzylamine Moiety: The benzyl group’s chlorine and propoxy substituents influence solubility, reactivity, and binding affinity. The chlorine atom at the 3-position of the benzene ring acts as an electron-withdrawing group, while the 4-propoxy chain introduces steric bulk and lipophilicity .

Table 1: Key Structural Features

FeaturePositionRole
1,2,4-Triazole CoreAromatic backbone
Methyl Group3Hydrophobicity, stability
Benzylamine Substituent5Conjugation, functional diversity
Chlorine Atom3 (benzyl)Electron withdrawal
Propoxy Chain4 (benzyl)Lipophilicity, bulk

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of N-(3-chloro-4-propoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is documented, analogous methods for triazole derivatives involve cyclization reactions and nucleophilic substitutions .

Cyclocondensation Approach

A plausible route involves:

  • Formation of the Triazole Core: Reaction of aminoguanidine hydrochloride with a β-ketoester or carboxylic acid derivative under microwave irradiation to form the 1,2,4-triazole ring .

  • Functionalization:

    • Methyl Introduction: Alkylation at position 3 using methyl iodide.

    • Benzylamine Attachment: Nucleophilic substitution of a halogenated benzyl precursor (e.g., 3-chloro-4-propoxybenzyl chloride) with the triazole amine .

Table 2: Example Reagents and Conditions

StepReagents/ConditionsYield (%)Reference
1Aminoguanidine HCl, succinic anhydride, MW60–75
23-Chloro-4-propoxybenzyl chloride, K2CO345–60

Tautomerism and Stability

The 1,2,4-triazole ring exhibits annular tautomerism, with proton shifts between N1 and N4 positions. X-ray crystallography and NMR studies of analogs confirm that the 3-methyl group stabilizes the 1H-tautomer, minimizing interconversion .

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 2.8–3.5 (moderate lipophilicity due to propoxy and methyl groups).

  • Aqueous Solubility: <1 mg/mL (pH 7.4), influenced by ionizable amine groups .

Spectroscopic Data

  • IR Spectroscopy: N-H stretch (3300–3400 cm⁻¹), C-Cl (650–750 cm⁻¹), and C-O-C (1100–1250 cm⁻¹) .

  • NMR:

    • ¹H NMR: δ 2.4 (s, 3H, CH3), δ 4.1 (t, 2H, OCH2), δ 7.3–7.5 (m, 3H, aromatic) .

Biological and Industrial Applications

Agrochemical Uses

  • Herbicides: Structural analogs interfere with plant acetolactate synthase (ALS) .

  • Fungicides: Synergistic effects with strobilurins reported in triazole-containing formulations .

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